Duvelisib R enantiomer

Vue d'ensemble

Description

IPI-145 énantiomère R, également connu sous le nom de Duvelisib énantiomère R, est un composé chimique qui agit comme un inhibiteur de la phosphoinositide 3-kinase. Il s'agit de l'énantiomère moins actif du Duvelisib, qui est utilisé dans le traitement des malignités hématologiques. Le composé est connu pour sa capacité à inhiber des isoformes spécifiques de la phosphoinositide 3-kinase, en particulier delta et gamma, qui jouent des rôles cruciaux dans les voies de signalisation cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'énantiomère R de l'IPI-145 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse comprend généralement :

Formation de la structure de base : Cela implique la réaction de matières premières spécifiques dans des conditions qui favorisent la formation de la structure de base souhaitée.

Résolution chirale : La séparation de l'énantiomère R de son homologue S est réalisée par des techniques de résolution chirale, qui peuvent impliquer l'utilisation de catalyseurs chiraux ou de chromatographie.

Modifications finales : La structure de base est ensuite modifiée pour introduire des groupes fonctionnels spécifiques, conduisant au produit final

Méthodes de production industrielle : La production industrielle de l'énantiomère R de l'IPI-145 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Optimisation des conditions de réaction : S'assurer que les réactions sont efficaces et donnent des produits de haute pureté.

Mise à l'échelle : Utilisation de réacteurs plus grands et de techniques de séparation plus efficaces pour produire le composé en vrac.

Contrôle qualité : Mise en œuvre de mesures strictes de contrôle qualité pour garantir la cohérence et la pureté du produit final

Analyse Des Réactions Chimiques

Types de réactions : L'énantiomère R de l'IPI-145 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et conditions courants :

Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Tels que les halogènes ou les agents alkylants

Principaux produits :

4. Applications de la recherche scientifique

L'énantiomère R de l'IPI-145 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des isoformes de la phosphoinositide 3-kinase.

Biologie : Employé en recherche pour comprendre les voies de signalisation cellulaire et leurs rôles dans divers processus biologiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des malignités hématologiques et d'autres maladies.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

5. Mécanisme d'action

L'énantiomère R de l'IPI-145 exerce ses effets en inhibant l'activité des isoformes delta et gamma de la phosphoinositide 3-kinase. Ces isoformes sont impliquées dans les voies de signalisation cellulaire qui régulent la croissance, la survie et la prolifération cellulaires. En inhibant ces enzymes, l'énantiomère R de l'IPI-145 perturbe ces voies, conduisant à une prolifération cellulaire réduite et à une augmentation de la mort cellulaire dans les cellules malignes .

Applications De Recherche Scientifique

Treatment of Hematological Malignancies

Duvelisib is approved for use in patients with:

- Chronic Lymphocytic Leukemia (CLL) : It has shown effectiveness in patients who have received at least two prior therapies.

- Small Lymphocytic Lymphoma (SLL) : Similar to CLL, it is indicated for patients with a history of multiple treatments.

The drug's approval was based on clinical trials demonstrating a significant overall response rate (ORR) in these patient populations. For instance, a notable study reported an ORR of approximately 42% among patients treated with Duvelisib for relapsed or refractory CLL/SLL .

Efficacy in Combination Therapies

Duvelisib has also been explored in combination with other therapeutic agents to enhance treatment outcomes. For example, studies have indicated that combining Duvelisib with monoclonal antibodies or other targeted therapies may lead to improved response rates and prolonged progression-free survival .

Clinical Trials Overview

Several clinical trials have assessed the safety and efficacy of Duvelisib:

- Study A : A Phase II trial focused on patients with refractory CLL/SLL demonstrated that Duvelisib led to a median progression-free survival of over 12 months, highlighting its potential as a frontline therapy .

- Study B : Another trial evaluated the impact of Duvelisib in combination with rituximab in patients with relapsed CLL, showing an increased ORR compared to historical controls receiving rituximab alone .

Comparative Analysis of Enantiomers

The R enantiomer of Duvelisib has been shown to possess distinct advantages over the S enantiomer:

Mécanisme D'action

IPI-145 R enantiomer exerts its effects by inhibiting the activity of phosphoinositide 3-kinase delta and gamma isoforms. These isoforms are involved in cellular signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, IPI-145 R enantiomer disrupts these pathways, leading to reduced cell proliferation and increased cell death in malignant cells .

Comparaison Avec Des Composés Similaires

L'énantiomère R de l'IPI-145 est comparé à d'autres composés similaires, tels que :

Duvelisib : L'énantiomère le plus actif de l'IPI-145, qui a une plus grande puissance dans l'inhibition des isoformes de la phosphoinositide 3-kinase.

Idelalisib : Un autre inhibiteur de la phosphoinositide 3-kinase avec un profil de sélectivité différent.

PIK-75 : Un inhibiteur puissant de la phosphoinositide 3-kinase avec des propriétés chimiques distinctes .

Unicité : L'énantiomère R de l'IPI-145 est unique en raison de son inhibition spécifique des isoformes delta et gamma de la phosphoinositide 3-kinase, ce qui en fait un outil précieux en recherche et dans les applications thérapeutiques potentielles .

Activité Biologique

Duvelisib, particularly its R enantiomer, is a notable compound in the field of oncology, specifically as an inhibitor of phosphoinositide 3-kinase (PI3K). Understanding the biological activity of the R enantiomer is crucial for its application in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This article delves into the biological activity of Duvelisib R enantiomer, supported by data tables and research findings.

This compound functions primarily as a selective inhibitor of PI3K, which plays a pivotal role in cell proliferation, survival, and metabolism. The inhibition of PI3K pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells. The compound's action is characterized by its ability to interfere with the signaling pathways that are often dysregulated in cancer.

Comparative Activity of Enantiomers

Research highlights significant differences in the biological activity between the R and S enantiomers of Duvelisib. The R enantiomer exhibits superior potency compared to its S counterpart. For instance, studies have shown that the IC₅₀ values for the R enantiomer are considerably lower, indicating a higher efficacy in inhibiting PI3K activity.

| Enantiomer | IC₅₀ (μM) | Target |

|---|---|---|

| R-Enantiomer | 0.002 | PI3K |

| S-Enantiomer | 0.21 | PI3K |

This table illustrates the potency difference, where lower IC₅₀ values correspond to higher inhibitory effects.

Clinical Applications

-

Chronic Lymphocytic Leukemia (CLL) :

- In clinical trials, Duvelisib has demonstrated efficacy in patients with relapsed or refractory CLL. The R enantiomer's ability to effectively inhibit PI3K has been linked to improved patient outcomes.

- A study reported a significant reduction in lymphadenopathy and improvement in overall survival rates among patients treated with Duvelisib compared to those receiving standard therapies.

-

Small Lymphocytic Lymphoma (SLL) :

- Similar results were noted in SLL patients, where Duvelisib treatment led to notable tumor shrinkage and prolonged remission periods.

- The favorable pharmacokinetic profile of the R enantiomer contributes to its effectiveness, allowing for oral administration with manageable side effects.

Pharmacokinetics

The pharmacokinetic properties of this compound reveal its absorption, distribution, metabolism, and excretion characteristics:

- Absorption : Rapid absorption post-oral administration.

- Distribution : High volume of distribution indicating extensive tissue penetration.

- Metabolism : Primarily metabolized by hepatic enzymes, with specific pathways leading to active metabolites.

- Excretion : Renal excretion accounts for a minor fraction; thus, dosage adjustments may not be necessary for patients with renal impairment.

Propriétés

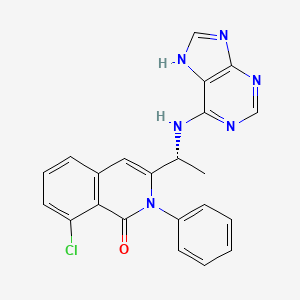

IUPAC Name |

8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVQHLPISAIATJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.